3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the naphthothiazole core. One common approach is to first synthesize the 4,5-dihydronaphtho[1,2-d]thiazol-2-yl moiety through cyclization reactions involving appropriate precursors. Subsequently, the benzo[b]thiophene-2-carboxamide fragment is introduced through a series of reactions, including chlorination and amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine
In the field of medicine, this compound has been investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide include:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the resulting biological and chemical properties. These unique characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS2/c21-16-13-7-3-4-8-14(13)25-18(16)19(24)23-20-22-17-12-6-2-1-5-11(12)9-10-15(17)26-20/h1-8H,9-10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPDJXJWCHRWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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